molecular formula C14H16N2O5 B5063446 N-[(5,6-dimethoxy-1H-indol-2-yl)carbonyl]-beta-alanine

N-[(5,6-dimethoxy-1H-indol-2-yl)carbonyl]-beta-alanine

Cat. No. B5063446
M. Wt: 292.29 g/mol
InChI Key: OTPGQHWZQNRGSF-UHFFFAOYSA-N
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Description

“N-[(5,6-dimethoxy-1H-indol-2-yl)carbonyl]-beta-alanine” is a compound that belongs to the class of indole derivatives . Indole derivatives are significant heterocyclic systems in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .


Synthesis Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives . Various methods have been reported for the synthesis of indoles, for example modern versions of classical synthesis methods (named reactions along with indole synthesis) such as: Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis .

properties

IUPAC Name

3-[(5,6-dimethoxy-1H-indole-2-carbonyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-20-11-6-8-5-10(14(19)15-4-3-13(17)18)16-9(8)7-12(11)21-2/h5-7,16H,3-4H2,1-2H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPGQHWZQNRGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(N2)C(=O)NCCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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